
Abeado
Overview
Description
Abeado, also known as 5’-(((Z)-4-amino-2-butenyl)methylamino)-5’-deoxyadenosine, is a small molecule drug initially developed by Hoechst Marion Roussel, Inc. It is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which plays a crucial role in the polyamine biosynthetic pathway. This compound has shown significant potential in the treatment of diseases such as Human African Trypanosomiasis (HAT) and various neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abeado involves several steps, starting from commercially available starting materials. The key steps include the formation of the aminobutenyl side chain, the attachment of this side chain to the ribose moiety, and the final coupling with the purine base. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability. The process also includes purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Abeado undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the aminobutenyl side chain, leading to different analogs with varying biological activities.
Substitution: Substitution reactions, particularly on the purine base, can yield a variety of analogs with potential therapeutic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like amines and thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modifications on the aminobutenyl side chain, ribose moiety, and purine base. These analogs are evaluated for their biological activities and potential therapeutic applications .
Scientific Research Applications
Abeado has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the polyamine biosynthetic pathway and the role of SAMDC in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of HAT, cancer, and other diseases involving dysregulated polyamine metabolism.
Mechanism of Action
Abeado exerts its effects by inhibiting the enzyme SAMDC, which is essential for the biosynthesis of polyamines. Polyamines are critical for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer and parasitic infections. By inhibiting SAMDC, this compound reduces the levels of polyamines, leading to the inhibition of cell growth and induction of apoptosis in target cells. The molecular targets and pathways involved include the downregulation of polyamine biosynthesis and the disruption of cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
MDL 73811: Another SAMDC inhibitor with similar structure and mechanism of action.
SAM486A: A potent SAMDC inhibitor with distinct pharmacokinetic properties.
CGP 48664: A SAMDC inhibitor with a different chemical structure but similar biological effects.
Uniqueness of Abeado
This compound is unique due to its high potency and selectivity for SAMDC, making it a valuable tool for studying polyamine metabolism and a promising therapeutic candidate. Its ability to inhibit SAMDC with high specificity sets it apart from other similar compounds, providing a distinct advantage in both research and therapeutic applications .
Biological Activity
Abeado, also known as 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811), is a compound that has garnered attention for its potential therapeutic applications, particularly in treating Human African Trypanosomiasis (HAT). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetic properties, and relevant case studies.
This compound functions as a mechanism-based suicide inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) . This enzyme is crucial for the polyamine biosynthesis pathway, which is essential for the survival of the eukaryotic parasite Trypanosoma brucei, the causative agent of HAT. By inhibiting AdoMetDC, this compound disrupts polyamine synthesis, leading to cytostasis in the parasite .
Pharmacokinetic Properties
Research indicates that while this compound exhibits curative efficacy at low dosages in hemolymphatic models of HAT, it struggles with blood-brain barrier penetration , limiting its effectiveness in the central nervous system (CNS) stage of the disease . This pharmacokinetic challenge has prompted investigations into analogs of this compound to enhance CNS permeability while maintaining antiparasitic activity.
Table 1: Summary of Pharmacokinetic Properties
Property | Value/Description |
---|---|
Dosage for Efficacy | Low dosage effective in hemolymphatic model |
CNS Penetration | Poor |
Metabolic Stability | High in murine and human microsomes |
Structure-Activity Insights | Modifications explored for side chains |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs. Notably:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited T. brucei growth in vitro, with significant cytotoxic effects attributed to its mechanism of action on AdoMetDC .
- Animal Models : In hemolymphatic models, this compound showed promising results; however, it failed to demonstrate efficacy in mouse models reflecting CNS stages due to its inability to cross the blood-brain barrier effectively .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to identify modifications that could enhance the compound's pharmacological profile. These studies indicate that retaining a primary amine is crucial for maintaining biological activity .
Table 2: Summary of Case Study Findings
Study Type | Findings |
---|---|
In Vitro | Effective against T. brucei; induces cytostasis |
In Vivo | Efficacy in hemolymphatic stage; poor CNS effect |
SAR Investigations | Importance of primary amine for activity retention |
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3/c1-21(5-3-2-4-16)6-9-11(23)12(24)15(25-9)22-8-20-10-13(17)18-7-19-14(10)22/h2-3,7-9,11-12,15,23-24H,4-6,16H2,1H3,(H2,17,18,19)/b3-2-/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJCZGDVJQLZET-GGHFOJMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C\CN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123642-27-3 | |
Record name | MDL 73811 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123642273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDL-73811 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GI49JB39O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.